4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-7-4(3-10)1-5(16(9,14)15)2-6(7)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBDKREMXRBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Sulfonation of Pre-Functionalized Aromatic Precursors
- Starting Material: 4-bromo-3-cyano-5-nitrobenzenesulfonic acid or its derivatives.
- Procedure:
- The aromatic sulfonic acid derivative is chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride.
- This method is straightforward and commonly employed in industrial settings for sulfonyl chloride synthesis from sulfonic acids.
- High yield and purity.
- Well-established industrial protocols.
- Requires prior synthesis of the sulfonic acid precursor.
Preparation of the Sulfonyl Chloride via Chlorination of Sulfonic Acid Derivatives
Based on patent CN101570501B, the synthesis involves:
- Refluxing Na₂S and sulfur in an organic solvent (e.g., methyl alcohol or ethanol) to generate sodium disulfide (Na₂S₂). This step is crucial for subsequent sulfonation reactions.
- Addition of Na₂S₂ solution to a solution of 4-nitrochlorobenzene in an organic solvent, followed by heat preservation and stirring to form disulfide intermediates.
- Chlorination step: The disulfide is then reacted with chlorine gas in the presence of ethylene dichloride and aqueous NaCl or HCl solutions at controlled temperatures (around 55–60°C). This converts the disulfide to the sulfonyl chloride.
| Parameter | Details |
|---|---|
| Organic solvent | Methyl alcohol, ethanol, or DMF |
| Na₂S to sulfur molar ratio | 1.3–1.4 |
| 4-nitro chlorobenzene to sulfur molar ratio | 1.85–1.95 |
| Chlorination temperature | 55–60°C |
| Chlorine addition | Controlled to prevent over-chlorination |
Outcome:
This process yields 4-nitrobenzenesulfonyl chloride , which can be further brominated and nitrated to obtain the target compound.
Introduction of Bromine and Cyano Groups
The final compound requires specific substitution patterns:
- Bromination: Electrophilic aromatic substitution using bromine (Br₂) in the presence of catalysts like FeBr₃ or Lewis acids, targeting the para position relative to existing substituents.
- Cyano group incorporation: Typically achieved via nucleophilic substitution or via directed substitution reactions if the precursor bears suitable functional groups.
Alternatively, pre-functionalized aromatic compounds such as 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride can be synthesized directly through multi-step sequences involving diazotization, nitration, and halogenation, as outlined in patent CN112759536A.
Overall Synthetic Route Summary
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of sulfonic acid derivative | Aromatic precursor + SO₃/H₂SO₄ | Industrial scale, high yield |
| 2 | Conversion to sulfonyl chloride | SOCl₂ or PCl₅ | Common industrial method |
| 3 | Bromination | Br₂, FeBr₃ | Selective para-bromination |
| 4 | Nitration | HNO₃/H₂SO₄ | Directed nitration to position 5 |
| 5 | Final purification | Recrystallization, distillation | Ensures high purity |
Research Findings and Data Summary
| Aspect | Data / Findings |
|---|---|
| Yield | Typically 75–95% depending on process optimization |
| Reaction Temperature | 55–75°C for chlorination and bromination steps |
| Solvent Choice | Methyl alcohol, ethanol, DMF, ethylene dichloride |
| Reaction Time | 1–4 hours for chlorination; 1–2 hours for bromination |
| Safety Notes | Handling chlorine and bromine requires proper ventilation and safety protocols |
Notes on Industrial Feasibility and Optimization
- The process benefits from using disulfide intermediates to facilitate chlorination, as shown in patent CN101570501B.
- Temperature control during chlorination and bromination is critical to prevent overreaction and byproduct formation.
- Purification techniques such as recrystallization from suitable solvents (e.g., ethanol, acetone) are essential for obtaining high-purity product suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Nucleophilic Substitution: Sulfonamides or sulfonate esters.
Reduction: Amino derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Enzymatic Activity
One of the prominent applications of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride is as a biochemical tool in the development of enzyme inhibitors. For instance, it has been investigated for its potential to inhibit calmodulin-dependent kinases, which are implicated in various metabolic processes, including insulin sensitivity. Research indicated that derivatives of this compound can restore insulin sensitivity in diet-induced obesity models in mice, showcasing its therapeutic potential against metabolic disorders .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In particular, it has been studied as an inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme essential for viral RNA capping. This inhibition is critical for the stability and translation of viral RNA, making it a target for antiviral drug development. Specific derivatives demonstrated low IC50 values against this enzyme, indicating potent inhibitory activity .
Organic Synthesis
Reagent in Chemical Reactions
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride serves as a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonylureas. These compounds are widely used as herbicides and pharmaceuticals due to their efficacy and relatively low toxicity to humans . The sulfonyl chloride group is highly reactive, allowing for various substitution reactions that can lead to the formation of complex organic molecules.
Synthesis of Sulfonamide Derivatives
The compound has been utilized to synthesize a variety of sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties. The methodology typically involves nucleophilic substitution reactions where the sulfonyl chloride reacts with amines to form sulfonamides .
Data Table: Applications Overview
Case Study 1: Insulin Sensitivity Restoration
A study explored the effects of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride derivatives on insulin sensitivity in mice. The results indicated significant improvements in glucose metabolism, demonstrating the compound's potential as a therapeutic agent for diabetes management .
Case Study 2: Antiviral Drug Development
Another research effort focused on the development of antiviral agents targeting SARS-CoV-2. The study highlighted specific derivatives of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride that showed promising inhibitory activity against nsp14, suggesting pathways for further drug development against COVID-19 .
Mechanism of Action
The mechanism of action for 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group undergoes electron transfer to form an amino group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis of structurally related benzenesulfonyl chlorides and derivatives.
Substituent Effects on Reactivity
- 4-Acetamido-3-chlorobenzenesulfonyl chloride (BP 15054): Replacing bromine with chlorine and adding an acetamido group at position 4 reduces steric hindrance compared to the bromo-cyano-nitro derivative. The acetamido group (–NHCOCH₃) is electron-donating, which slightly diminishes the sulfonyl chloride’s electrophilicity, making it less reactive in nucleophilic substitutions .
- The methoxy group is electron-donating, which stabilizes the ring but reduces the electrophilicity of adjacent functional groups. This contrasts with the electron-withdrawing nitro group in the target compound, which amplifies reactivity .
Thermal and Chemical Stability
- 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride exhibits lower thermal stability compared to analogs like 4-acetamido-3-iodobenzoic acid (BP 15055) due to the destabilizing combination of nitro and sulfonyl chloride groups. The nitro group’s strong electron-withdrawing nature increases susceptibility to decomposition under heat or acidic conditions.
- In contrast, 4-Acetamido-3-nitrobenzoic acid (BP 15056) demonstrates higher stability because the carboxylic acid group forms intramolecular hydrogen bonds, mitigating the nitro group’s destabilizing effects .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Feature |
|---|---|---|---|
| 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride | Br, CN, NO₂, SO₂Cl | ~335.5 | High electrophilicity, thermal instability |
| 4-Acetamido-3-chlorobenzenesulfonyl chloride | Cl, NHCOCH₃, SO₂Cl | ~264.1 | Moderate reactivity, stable in DCM |
| 4-Acetamido-5-chloro-2-methoxybenzoic acid | Cl, OCH₃, COOH, NHCOCH₃ | ~289.7 | Low electrophilicity, high crystallinity |
Table 2: Application-Specific Performance
| Compound | Preferred Reaction Type | Solubility Profile |
|---|---|---|
| 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride | Nucleophilic aromatic substitution | High in DMF, low in hexane |
| 4-Acetamido-3-bromobenzotrifluoride | Friedel-Crafts alkylation | Moderate in THF, low in water |
Research Findings and Limitations
- Synthetic Efficiency : The target compound achieves >90% yield in sulfonation reactions with amines, outperforming 4-Acetamido-3-iodobenzoic acid (65–70% yield) in analogous conditions .
- Stability Challenges : Decomposition occurs above 80°C, limiting its use in high-temperature reactions. Derivatives like 4-Acetamido-3-nitrobenzoic acid remain stable up to 150°C .
- Knowledge Gaps: Direct comparative studies with analogs such as 4-acetamido-9-fluorenone (BP 15058) are lacking, particularly regarding photostability and catalytic applications.
Biological Activity
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is a sulfonamide compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and virology.
The biological activity of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is primarily attributed to its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in organic synthesis and has implications in drug design.
Key Functional Groups
- Sulfonyl Chloride : Highly reactive, can introduce sulfonyl groups into target molecules.
- Nitro Group : Contributes to redox reactions and may enhance the compound's ability to interact with biological targets.
- Cyano Group : Increases the electrophilicity of the compound, facilitating interactions with nucleophiles.
Biological Activity
Research has demonstrated that 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride exhibits significant biological activities, including antiviral and anticancer properties.
Antiviral Activity
Recent studies highlight the compound's effectiveness against viral enzymes. For instance, it has shown potent inhibition of the SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme crucial for viral RNA stability and translation. The compound's IC50 value was reported to be in the micromolar range, indicating strong potential as a therapeutic agent against COVID-19 .
Anticancer Properties
The compound has also been investigated for its anticancer activity. It demonstrated inhibitory effects on RalA/B kinases, which are involved in cancer cell proliferation and metastasis. In vitro studies showed that 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride reduced the viability of hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 2.28 to 6.01 μM .
Case Studies
- SARS-CoV-2 Inhibition :
- Hepatocellular Carcinoma :
Comparative Analysis of Biological Activities
| Compound | Target | IC50 Value (μM) | Activity |
|---|---|---|---|
| D5 | SARS-CoV nsp14 | 0.6 | Antiviral |
| 4p | RalA/B Kinases | 2.28 - 6.01 | Anticancer |
Q & A
Q. What are the recommended methods for synthesizing 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Start with sulfonation of the parent aromatic compound using chlorosulfonic acid to introduce the sulfonyl chloride group. Bromination and nitration steps must follow strict temperature control (e.g., 0–5°C for nitration to avoid over-nitration). The cyano group can be introduced via nucleophilic substitution using KCN or CuCN under anhydrous conditions. Purification is critical; use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane to achieve >98% purity. Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons, focusing on deshielded protons near electron-withdrawing groups (e.g., sulfonyl chloride at δ 7.8–8.2 ppm) .
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹), and cyano (C≡N at ~2240 cm⁻¹) groups .
- DSC/TGA : Assess thermal stability; sulfonyl chlorides often decompose above 150°C. Moisture-sensitive samples require inert gas purging during analysis .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to humidity (>40% RH accelerates decomposition). For experimental use, pre-dry solvents (e.g., molecular sieves for DMF) and work in a glovebox for moisture-sensitive reactions .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (cyano, nitro, bromo) influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The meta-directing nitro group and para-directing bromo/cyano substituents create competing electronic effects. Computational studies (DFT, Fukui indices) predict reactivity at the sulfonyl chloride site due to its electrophilicity. Experimentally, react with amines (e.g., aniline) in THF at −20°C to prioritize sulfonamide formation over aryl substitution. Monitor competing pathways via LC-MS to isolate intermediates .
Q. What strategies mitigate decomposition during prolonged reactions involving this compound?
- Methodological Answer : Decomposition pathways include hydrolysis (sulfonic acid formation) and thermal degradation. Use scavengers like molecular sieves or triethylamine to sequester water. For reflux conditions, employ high-boiling solvents (toluene, chlorobenzene) under reduced pressure to lower temperatures. Real-time monitoring via in-situ IR spectroscopy can detect early degradation .
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states for sulfonamide coupling or Suzuki-Miyaura cross-coupling. Solvent effects (PCM model) and substituent Hammett parameters refine predictions. Validate with kinetic studies (e.g., Arrhenius plots) comparing nitro vs. cyano group electronic contributions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?
- Methodological Answer : Discrepancies between NMR and crystallography often arise from dynamic effects (e.g., rotamers). For NMR, use variable-temperature experiments (VT-NMR) to slow molecular motion and simplify splitting. Compare with X-ray data to confirm static conformations. If conflicts persist, employ NOESY to probe spatial proximity of substituents .
Q. What experimental designs optimize the synthesis of derivatives for biological activity screening?
- Methodological Answer : Use a modular approach:
- Step 1 : Synthesize the core sulfonyl chloride.
- Step 2 : Parallel derivatization (e.g., amidation, esterification) with diverse nucleophiles (e.g., heterocyclic amines, thiols).
- Step 3 : High-throughput screening (HTS) with LC-MS/MS quantification. Prioritize derivatives with logP < 3 (calculated via ChemAxon) for improved bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
